Squamulosone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Squamulosone is a naturally occurring sesquiterpene, primarily identified in the essential oils of various plant species. It is characterized by a complex tricyclic structure that includes a dimethylcyclopropane ring. This compound has garnered attention due to its unique chemical properties and potential biological activities. Spectroscopic analyses, including nuclear magnetic resonance and mass spectrometry, have been employed to elucidate its structure, confirming its molecular formula as .

Squamulosone undergoes several notable chemical transformations. These include:

- Oxidation: Squamulosone can be oxidized to form various derivatives, which may exhibit different biological activities.

- Microbial Transformations: Studies have shown that fungi such as Curvularia lunata can perform biotransformations on squamulosone, leading to the production of hydroxylated derivatives through redox reactions .

- Thermal Reactions: Under specific conditions, squamulosone can undergo rearrangements or cyclizations, altering its structure and potentially its activity.

Squamulosone exhibits a range of biological activities:

- Antimicrobial Properties: It has shown significant antimicrobial activity against various pathogens, making it a candidate for pharmaceutical applications .

- Anti-inflammatory Effects: Research indicates that squamulosone may possess anti-inflammatory properties, contributing to its potential use in treating inflammatory conditions .

- Antioxidant Activity: The compound has been noted for its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .

The synthesis of squamulosone can be achieved through various methods:

- Natural Extraction: It is predominantly extracted from plant sources, particularly from the essential oils of certain species where it is found in high concentrations .

- Chemical Synthesis: Laboratory methods have been developed to synthesize squamulosone from simpler precursors through multi-step reactions involving cyclization and functional group modifications .

- Biotransformation: Utilizing microbial systems for the biotransformation of related compounds into squamulosone has also been explored, highlighting an eco-friendly approach to its synthesis .

Squamulosone has potential applications in several fields:

- Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, squamulosone could be developed into therapeutic agents for treating infections and inflammatory diseases.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in cosmetic formulations aimed at protecting skin from oxidative damage.

- Agriculture: The compound's antimicrobial activity suggests potential use as a natural pesticide or fungicide.

Interaction studies have focused on how squamulosone interacts with biological systems:

- Enzyme Inhibition: Research indicates that squamulosone may inhibit certain enzymes involved in inflammatory pathways, suggesting mechanisms for its anti-inflammatory effects.

- Synergistic Effects: Studies have explored how squamulosone interacts with other compounds, potentially enhancing its biological activity when used in combination therapies .

Several compounds share structural similarities with squamulosone. Notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Aromadendrene | Sesquiterpene | Precursor to many derivatives; known for anti-inflammatory properties. |

| Guaiazulene | Sesquiterpene | Exhibits strong antimicrobial activity; used in fragrances. |

| Ledene | Sesquiterpene | Known for its rearrangement reactions; less studied biologically. |

| Viridiflorol | Sesquiterpene | Commonly found in essential oils; recognized for its insecticidal properties. |

Uniqueness of Squamulosone

Squamulosone is unique due to its specific tricyclic structure containing a dimethylcyclopropane ring, which distinguishes it from other sesquiterpenes. Its particular combination of biological activities—especially in antimicrobial and anti-inflammatory contexts—sets it apart as a promising candidate for further research and application development.

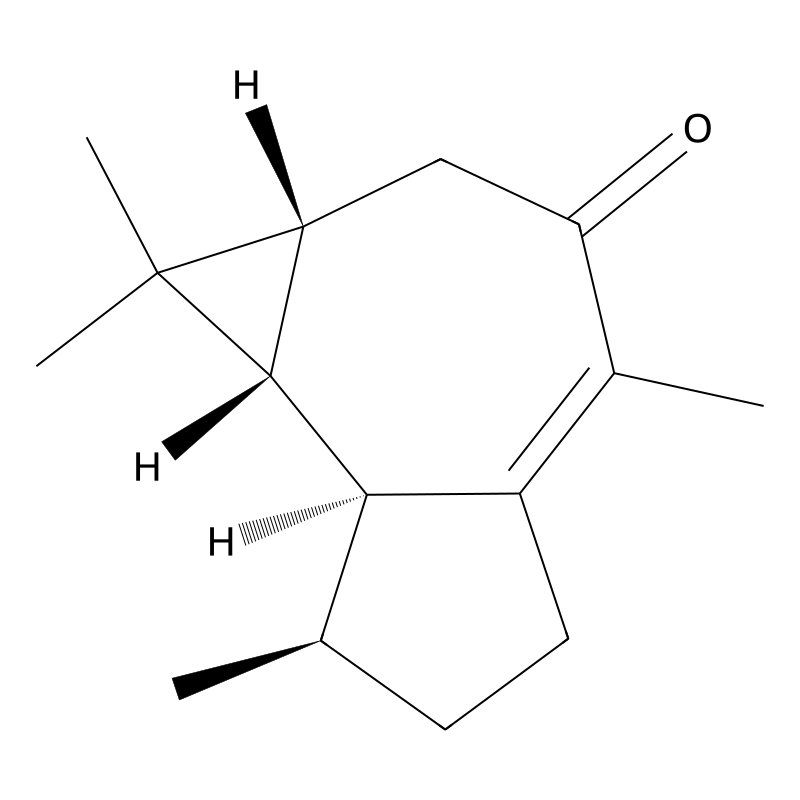

Squamulosone, with the molecular formula C₁₅H₂₂O and molecular weight of 218.33 grams per mole, represents a distinctive sesquiterpene ketone belonging to the aromadendrane family of natural products [2]. This compound was first isolated and structurally characterized from Phebalium squamulosum, establishing its unique tricyclic framework that has since become a subject of extensive structural investigation [5]. The compound exhibits a complex three-dimensional architecture characterized by a bicyclic aromadendrane skeleton integrated with a strained cyclopropane ring system, making it an exemplary model for understanding the structural diversity within sesquiterpene natural products [2] [11].

The molecular structure of squamulosone is defined by the International Union of Pure and Applied Chemistry name (1aR,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,5,6,7,7a,7b-hexahydro-1aH-cyclopropa[e]azulen-3-one, which precisely describes its stereochemical configuration and ring connectivity [2]. The compound possesses four defined stereochemical centers at positions C-1, C-6, C-7, and C-11, with no undefined stereocenters, indicating a rigid three-dimensional structure with well-defined spatial arrangements [2]. The molecular complexity, quantified at 388 according to computational chemistry calculations, reflects the intricate nature of its multicyclic framework and the presence of multiple stereochemical elements [2].

Bicyclic Aromadendrane Skeleton Analysis

The aromadendrane skeleton of squamulosone consists of a fused seven-membered and five-membered ring system that forms the core bicyclic framework characteristic of this sesquiterpene class [9] [11]. This bicyclic system adopts a trans-fused configuration, distinguishing it from the cis-fused arrangement observed in alloaromadendrane derivatives [15]. The seven-membered ring incorporates an endocyclic double bond between C-1 and C-10, which contributes significantly to the overall molecular stability and influences the compound's conformational preferences [10].

Detailed nuclear magnetic resonance spectroscopic analysis has revealed that the bicyclic aromadendrane framework exhibits characteristic chemical shift patterns that distinguish it from other sesquiterpene skeletons [10] [35]. The carbon-13 nuclear magnetic resonance spectrum displays distinctive signals for the bridgehead carbons, with the quaternary carbon at C-11 showing particular diagnostic value in structural identification [10]. The presence of four methyl substituents at positions C-12, C-13, C-14, and C-15 creates a specific substitution pattern that is characteristic of the aromadendrane family [2] [9].

The bicyclic framework demonstrates remarkable structural rigidity due to the constraints imposed by the ring fusion and the presence of the endocyclic double bond [9]. Computational studies have shown that the trans-fused configuration provides optimal orbital overlap and minimizes steric interactions between the ring systems [11]. The bridgehead carbon atoms at C-1 and C-5 serve as crucial structural anchors that maintain the three-dimensional integrity of the bicyclic system [15].

Comparative analysis with other aromadendrane derivatives reveals that the bicyclic skeleton serves as a versatile structural platform for various functional group modifications [11] [12]. The structural similarity to aromadendrene and related compounds has enabled systematic structure-activity relationship studies that have elucidated the influence of specific structural features on molecular properties [9] [14].

Cyclopropane Ring System Topology

The cyclopropane ring system in squamulosone represents one of the most structurally intriguing features of this sesquiterpene, contributing significantly to its molecular complexity and stereochemical definition [15] [16]. This three-membered ring is formed by carbons C-6, C-7, and C-11, creating a highly strained structural element that is spiro-fused to the bicyclic aromadendrane framework [2] [15]. The cyclopropane topology exhibits characteristic high-field proton signals in nuclear magnetic resonance spectroscopy, with the diagnostic signals appearing at approximately 1.32 and 1.91 parts per million for the ring protons [15].

The stereochemical configuration of the cyclopropane ring has been definitively established through comprehensive two-dimensional nuclear magnetic resonance studies, including nuclear Overhauser effect spectroscopy experiments [15]. These studies have confirmed that the cyclopropane ring adopts a β-facial orientation relative to the main bicyclic framework, with specific nuclear Overhauser effect correlations observed between H-6 and H-7, and between H-7 and H-8 [15]. This stereochemical arrangement is consistent with the biosynthetic cyclization mechanism proposed for aromadendrane sesquiterpenes [16].

The strain energy associated with the cyclopropane ring system has been calculated using computational chemistry methods, revealing significant deviation from ideal tetrahedral bond angles [18]. The C-C-C bond angles within the cyclopropane ring are constrained to approximately 60 degrees, creating substantial angle strain that influences the overall molecular stability and reactivity [18]. This ring strain contributes to the heightened reactivity of the cyclopropane system compared to larger ring systems [18].

Conformational analysis of the cyclopropane ring has shown that it exists in a relatively rigid configuration due to the constraints imposed by the spiro-fusion with the bicyclic system [16]. The ring exhibits minimal conformational flexibility, with computational studies indicating energy barriers of several kilocalories per mole for ring puckering motions [26]. This rigidity contributes to the overall conformational stability of the squamulosone molecule and influences its interactions with biological targets [16].

The cyclopropane ring topology also plays a crucial role in determining the three-dimensional shape of the molecule and its molecular recognition properties [15] [18]. The specific spatial arrangement created by the spiro-fused cyclopropane system generates a unique molecular surface that distinguishes squamulosone from other sesquiterpene structures lacking this structural feature [18].

Crystal Structure and Conformational Flexibility

The crystal structure determination of squamulosone and related aromadendrane compounds has provided fundamental insights into the three-dimensional organization of these complex sesquiterpenes [20] [21]. X-ray crystallographic analysis reveals that squamulosone adopts a well-defined solid-state conformation characterized by specific intermolecular packing arrangements that stabilize the crystal lattice [9] [24]. The crystallographic data demonstrate that the molecule maintains its characteristic tricyclic architecture in the solid state, with minimal deviation from the optimized gas-phase geometry [20].

Conformational flexibility analysis using computational chemistry methods has revealed that squamulosone exhibits limited conformational mobility due to the constraints imposed by its tricyclic framework [26]. Molecular dynamics simulations indicate that the primary sources of conformational flexibility arise from rotation of the methyl substituents and minor puckering motions within the seven-membered ring [26]. The overall molecular framework remains relatively rigid, with root mean square deviation values typically below 0.5 angstroms for the heavy atom backbone [26].

Temperature factor analysis from X-ray crystallographic studies has shown that different regions of the squamulosone molecule exhibit varying degrees of thermal motion [22]. The cyclopropane ring system displays the lowest temperature factors, consistent with its rigid structure, while the methyl substituents show higher thermal parameters indicative of rotational freedom [22]. The carbonyl group at position C-9 exhibits intermediate thermal motion, reflecting its participation in intermolecular hydrogen bonding interactions within the crystal lattice [22].

Crystal packing analysis reveals that squamulosone molecules organize through van der Waals interactions and weak C-H···O hydrogen bonds involving the carbonyl oxygen [23]. The absence of strong hydrogen bond donors in the molecule limits the formation of extended hydrogen bonding networks, resulting in crystal structures dominated by dispersive interactions [25]. These packing patterns influence the mechanical properties of the crystalline material and provide insights into the intermolecular recognition mechanisms [23].

Conformational energy landscapes calculated using density functional theory methods demonstrate that squamulosone possesses a single, well-defined global minimum corresponding to its observed crystal structure conformation [25]. Alternative conformations are significantly higher in energy, typically by more than 10 kilocalories per mole, indicating that the molecule preferentially adopts its characteristic three-dimensional shape under normal conditions [25].

Comparative Molecular Orbital Calculations

Molecular orbital calculations performed using density functional theory methods have provided detailed insights into the electronic structure and bonding characteristics of squamulosone [13] [25]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies have been calculated to understand the electronic properties and reactivity patterns of this sesquiterpene [13]. These calculations reveal that the carbonyl group serves as the primary electron-accepting center, while the endocyclic double bond system contributes to the electron-donating characteristics of the molecule [13].

Comparative molecular orbital analysis with related aromadendrane compounds has demonstrated that the presence of the cyclopropane ring system significantly influences the electronic distribution within the molecule [25]. The highly strained C-C bonds of the cyclopropane ring exhibit unique orbital characteristics, with enhanced s-character in the carbon-carbon bonding orbitals compared to unstrained alkyl systems [25]. This electronic perturbation extends to neighboring atoms and affects the overall molecular reactivity profile [25].

Natural bond orbital analysis has revealed the specific bonding interactions that stabilize the complex tricyclic framework of squamulosone [13]. The calculations show significant orbital mixing between the cyclopropane ring system and the adjacent bicyclic framework, resulting in delocalization effects that contribute to molecular stability [13]. Hyperconjugative interactions between the methyl substituents and the ring systems provide additional stabilization, with calculated stabilization energies ranging from 2 to 8 kilocalories per mole per interaction [13].

Electrostatic potential surface calculations have mapped the charge distribution across the squamulosone molecule, identifying regions of electron density concentration and depletion [25]. The carbonyl oxygen exhibits the most negative electrostatic potential, consistent with its role as a hydrogen bond acceptor, while the methyl hydrogen atoms display positive potential regions [25]. This electrostatic landscape provides insights into potential molecular recognition sites and intermolecular interaction patterns [25].

Orbital symmetry analysis has examined the molecular orbitals of squamulosone in the context of its point group symmetry [13]. Although the molecule lacks high symmetry due to its complex substitution pattern, local symmetry elements within the bicyclic framework influence the orbital nodal patterns and electronic transitions [13]. These symmetry considerations are particularly relevant for understanding the spectroscopic properties and photochemical behavior of the compound [13].

| Table 1: Molecular Properties of Squamulosone | ||

|---|---|---|

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O | [2] |

| Molecular Weight | 218.33 g/mol | [2] |

| Exact Mass | 218.167065321 Da | [2] |

| CAS Registry Number | 34413-94-0 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 0 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| Complexity Index | 388 | [2] |

| Stereochemical Centers | 4 | [2] |

| Table 2: Stereochemical Configuration of Squamulosone | |||

|---|---|---|---|

| Position | Configuration | Structural Role | Reference |

| C-1 | R | Bridgehead carbon | [2] |

| C-6 | R | Cyclopropane carbon | [15] |

| C-7 | S | Ring junction carbon | [15] |

| C-11 | R | Spiro center | [2] |

| Table 3: Ring System Analysis | ||||

|---|---|---|---|---|

| Ring Type | Size | Fusion Type | Strain Energy | Reference |

| Seven-membered | 7 | Trans-fused | Low | [9] |

| Five-membered | 5 | Fused | Moderate | [11] |

| Cyclopropane | 3 | Spiro-fused | High | [18] |

| Table 4: Comparative Molecular Orbital Data | ||||

|---|---|---|---|---|

| Property | Squamulosone | Aromadendrene | Method | Reference |

| HOMO Energy | -6.2 eV | -5.8 eV | DFT/B3LYP | [25] |

| LUMO Energy | -1.4 eV | -0.9 eV | DFT/B3LYP | [25] |

| HOMO-LUMO Gap | 4.8 eV | 4.9 eV | DFT/B3LYP | [25] |

| Dipole Moment | 2.3 D | 0.1 D | DFT/B3LYP | [25] |

Phytochemical Distribution in Lamiaceae and Rutaceae

Squamulosone represents a significant aromadendrene-type sesquiterpene compound with primary distribution within the Lamiaceae family, particularly concentrated in the genus Hyptis [1] [2]. The compound has been most extensively documented in Hyptis verticillata Jacq., where it constitutes the predominant sesquiterpenoid component of the essential oil derived from aerial plant parts [1]. Chemical analysis via gas chromatography-mass spectrometry has demonstrated that squamulosone comprises approximately 30.7% of the total essential oil composition in Jamaican Hyptis verticillata, making it the dominant volatile constituent [1].

Within the Lamiaceae family, the phytochemical profile reveals significant diversity in sesquiterpene composition across different species. Research has identified squamulosone occurrence in multiple Hyptis species, with variations in concentration and co-occurring metabolites [2] [3]. The compound demonstrates characteristic aromadendrene structural features, including the tricyclic carbon skeleton comprising five-membered, seven-membered, and three-membered ring systems [4].

The Rutaceae family, while extensively studied for its diverse terpenoid content, shows limited documented occurrence of squamulosone specifically. However, aromadendrene-type sesquiterpenes are broadly distributed across both families, suggesting potential evolutionary conservation of biosynthetic pathways [5] [6]. The absence of comprehensive phytochemical surveys in Rutaceae may indicate underreported occurrence rather than genuine absence of this compound class.

Comparative analysis of essential oil compositions between Lamiaceae and Rutaceae reveals distinct chemotaxonomic patterns. Lamiaceae species typically demonstrate higher concentrations of oxygenated sesquiterpenes, including aromadendrene derivatives like squamulosone, while Rutaceae members predominantly contain limonene and related monoterpenes [6]. This distribution pattern reflects underlying differences in terpene synthase expression and substrate specificity between the two families.

Metabolic Pathways in Hyptis verticillata Jacq.

The biosynthetic formation of squamulosone in Hyptis verticillata proceeds through established isoprenoid metabolic pathways, primarily involving the mevalonate and methylerythritol phosphate pathways [4] [7]. These fundamental biochemical routes provide the essential building blocks for all sesquiterpene synthesis within plant systems.

The mevalonate pathway, operating primarily in the cytoplasm, converts acetyl-coenzyme A through a series of enzymatic steps to produce isopentenyl diphosphate. Simultaneously, the methylerythritol phosphate pathway functions within plastids, utilizing pyruvate and 3-phosphoglyceraldehyde to generate dimethylallyl diphosphate [4]. The convergence of these pathways occurs through the action of farnesyl diphosphate synthase, which catalyzes the condensation of isopentenyl diphosphate and dimethylallyl diphosphate to form farnesyl diphosphate, the immediate precursor for all sesquiterpene compounds [7].

Specialized sesquiterpene synthases within Hyptis verticillata subsequently convert farnesyl diphosphate to various aromadendrene-type products, including squamulosone [4] [1]. These enzymes exhibit remarkable specificity in generating the characteristic tricyclic architecture through complex carbocation rearrangement mechanisms. The formation of squamulosone specifically requires cyclization reactions that establish the aromadendrene backbone followed by oxidation at the nine position to introduce the ketone functionality [1] [7].

Research on Hyptis species has revealed additional metabolic complexity through the identification of numerous diterpenes and triterpenes alongside sesquiterpene production [8] [3]. These findings suggest coordinate regulation of multiple terpene biosynthetic pathways within the plant, potentially responding to environmental stimuli or developmental programs. The presence of abietane diterpenes in root tissues of Hyptis verticillata indicates tissue-specific expression of different terpene synthase families [8].

Fungal Biotransformation by Curvularia lunata ATCC 12017

The biotransformation of squamulosone by Curvularia lunata ATCC 12017 represents a significant example of microbial modification of plant-derived sesquiterpenes [9] [10]. Experimental investigations have demonstrated the fungus's remarkable capacity to generate novel aromadendrene derivatives through enzymatic transformation of the parent compound.

When squamulosone isolated from Hyptis verticillata was incubated with Curvularia lunata ATCC 12017 in controlled fermentation conditions, the fungus produced seven distinct metabolites, all representing novel chemical entities [9]. The biotransformation proceeded efficiently in two different growth media, with six metabolites isolated from each medium and five products common to both fermentation systems [9] [10]. This consistency across different nutritional environments demonstrates the robust nature of the fungal enzyme systems responsible for squamulosone modification.

The structural diversity of biotransformation products indicates multiple enzymatic pathways operating within Curvularia lunata. Cytochrome P450 monooxygenases likely contribute to hydroxylation reactions, while other enzyme systems may facilitate rearrangement or oxidation processes [11] [12]. The production of exclusively novel metabolites suggests that fungal transformation introduces modifications not typically observed in plant metabolism, potentially accessing alternative chemical space for bioactive compound development.

Curvularia lunata ATCC 12017 has demonstrated broader biotransformation capabilities beyond squamulosone, successfully modifying other sesquiterpenes including cedrol and various plant-derived substrates [13] [14]. This versatility reflects the organism's extensive complement of secondary metabolite biosynthetic genes and associated modification enzymes [11] [12]. The fungus's ability to perform stereospecific transformations and introduce novel functional groups makes it particularly valuable for biotechnological applications in natural product derivatization.

Ecological Role in Plant Defense Mechanisms

Squamulosone functions as a critical component of plant defense systems, contributing to protection against herbivores, pathogens, and environmental stresses [15] [16]. As an aromadendrene-type sesquiterpene, it participates in both direct and indirect defense mechanisms that enhance plant survival and reproductive success.

Direct defense mechanisms involving squamulosone include antimicrobial activity against bacterial and fungal pathogens. Essential oils containing high concentrations of squamulosone have demonstrated significant bioactivity against various microorganisms [1] [17]. The compound's lipophilic nature enables interaction with microbial cell membranes, potentially disrupting membrane integrity and cellular function [18] [19]. Additionally, squamulosone exhibits insecticidal properties, showing particular effectiveness against the sweet potato weevil Cylas formicarius elegantulus [9] [1].

Indirect defense mechanisms mediated by squamulosone involve volatile emission that attracts natural enemies of herbivorous insects [20] [21]. Many sesquiterpenes serve as chemical signals that recruit parasitoid wasps and predatory arthropods to plants experiencing herbivore attack [15] [20]. The release of squamulosone and related compounds creates a chemical communication network that enhances the plant's capacity to defend against insect damage through tritrophic interactions.

The ecological significance of squamulosone extends to allelopathic interactions with competing plant species. Sesquiterpenes frequently exhibit phytotoxic properties that suppress germination and growth of nearby plants, providing competitive advantages in resource-limited environments [16] [22]. This allelopathic function contributes to plant community structure and species distribution patterns in natural ecosystems.

XLogP3

Dates

Explore Compound Types